molecular formula C36H51N3 B14664118 1-Naphthaleneacetonitrile, alpha,alpha-bis(2-(bis(3-methyl-2-butenyl)amino)ethyl)- CAS No. 50765-82-7

1-Naphthaleneacetonitrile, alpha,alpha-bis(2-(bis(3-methyl-2-butenyl)amino)ethyl)-

Cat. No.: B14664118
CAS No.: 50765-82-7
M. Wt: 525.8 g/mol
InChI Key: DDWKCBUSQTZBMR-UHFFFAOYSA-N
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Description

1-Naphthaleneacetonitrile, alpha,alpha-bis(2-(bis(3-methyl-2-butenyl)amino)ethyl)- is a complex organic compound characterized by its unique structure This compound is part of the naphthalene family, which is known for its aromatic properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Naphthaleneacetonitrile, alpha,alpha-bis(2-(bis(3-methyl-2-butenyl)amino)ethyl)- typically involves multiple steps. One common method starts with the reaction of 1-chloromethyl naphthalene with sodium cyanide in a mixture of methanol and water. This reaction is carried out under reflux conditions for about 2 hours, resulting in the formation of 1-naphthylacetonitrile

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, with considerations for cost-effectiveness and safety. Large-scale reactors and continuous flow systems might be employed to handle the reactions and purifications required.

Chemical Reactions Analysis

Types of Reactions

1-Naphthaleneacetonitrile, alpha,alpha-bis(2-(bis(3-methyl-2-butenyl)amino)ethyl)- can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be employed.

    Substitution: Halogenation reactions using reagents like chlorine or bromine can introduce halogen atoms into the molecule.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield naphthaleneacetic acid derivatives, while reduction could produce naphthaleneethylamines.

Scientific Research Applications

1-Naphthaleneacetonitrile, alpha,alpha-bis(2-(bis(3-methyl-2-butenyl)amino)ethyl)- has several applications in scientific research:

    Chemistry: It can be used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Its derivatives might be explored for their potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Research could investigate its potential as a drug candidate or a precursor for pharmaceuticals.

    Industry: It might be used in the production of dyes, pigments, or other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-Naphthaleneacetonitrile, alpha,alpha-bis(2-(bis(3-methyl-2-butenyl)amino)ethyl)- involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to the compound’s observed effects. For instance, it might interact with enzymes or receptors, altering their activity and influencing cellular processes.

Comparison with Similar Compounds

Similar Compounds

    1-Naphthylacetonitrile: A simpler compound with similar structural features but lacking the bis(3-methyl-2-butenyl)amino groups.

    Naphthaleneacetic acid: Another naphthalene derivative with different functional groups.

Uniqueness

1-Naphthaleneacetonitrile, alpha,alpha-bis(2-(bis(3-methyl-2-butenyl)amino)ethyl)- is unique due to its complex structure and the presence of multiple functional groups

Properties

CAS No.

50765-82-7

Molecular Formula

C36H51N3

Molecular Weight

525.8 g/mol

IUPAC Name

4-[bis(3-methylbut-2-enyl)amino]-2-[2-[bis(3-methylbut-2-enyl)amino]ethyl]-2-naphthalen-1-ylbutanenitrile

InChI

InChI=1S/C36H51N3/c1-29(2)16-22-38(23-17-30(3)4)26-20-36(28-37,35-15-11-13-33-12-9-10-14-34(33)35)21-27-39(24-18-31(5)6)25-19-32(7)8/h9-19H,20-27H2,1-8H3

InChI Key

DDWKCBUSQTZBMR-UHFFFAOYSA-N

Canonical SMILES

CC(=CCN(CCC(CCN(CC=C(C)C)CC=C(C)C)(C#N)C1=CC=CC2=CC=CC=C21)CC=C(C)C)C

Origin of Product

United States

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